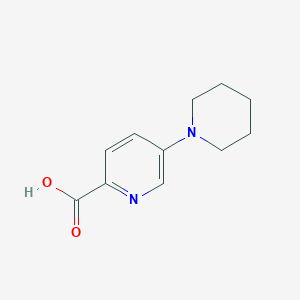

5-(Piperidin-1-yl)picolinic acid

Description

BenchChem offers high-quality 5-(Piperidin-1-yl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-1-yl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOUHSHXXPLMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Convergence of Two Privileged Scaffolds

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(Piperidin-1-yl)picolinic Acid

Executive Summary: 5-(Piperidin-1-yl)picolinic acid is a heterocyclic compound that merges two structurally significant motifs in medicinal chemistry: the picolinic acid core, a known metal chelator and bioactive scaffold, and the piperidine ring, a ubiquitous component in FDA-approved pharmaceuticals. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic pathway, and its reactivity. Furthermore, it explores the compound's potential applications in drug discovery and materials science, grounded in the established roles of its constituent parts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule as a versatile building block or a lead structure in novel therapeutic and technological development.

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 5-(Piperidin-1-yl)picolinic acid represents a compelling fusion of two such "privileged structures."

-

The Picolinic Acid Moiety: Picolinic acid (pyridine-2-carboxylic acid) is a natural catabolite of the amino acid tryptophan.[1] Its defining feature is the arrangement of the carboxylic acid and the pyridine nitrogen, which forms a powerful bidentate chelation site for a variety of divalent and trivalent metal ions, including zinc, iron, and chromium.[1][2] This chelating ability is fundamental to its biological roles, which include modulating immune responses, neuroprotection, and facilitating the intestinal absorption of essential minerals.[1] As a synthetic fragment, it is found in natural products with antitumor and antibacterial properties.[3]

-

The Piperidine Ring: The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals.[4] Its saturated, non-planar ring system allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antihistamines, and central nervous system modulators.[4][5] Its incorporation into a molecule can improve physicochemical properties such as solubility and lipophilicity while providing a vector for further chemical modification.[6]

The conjunction of these two scaffolds in 5-(Piperidin-1-yl)picolinic acid creates a molecule with intriguing potential, offering both the metal-binding capabilities of picolinic acid and the proven drug-like properties of the piperidine ring.

Molecular Identity and Physicochemical Properties

The fundamental properties of 5-(Piperidin-1-yl)picolinic acid are summarized below. While specific experimental data for this exact molecule is not widely published, its properties can be reliably estimated based on its structure and data from its parent compounds.

| Property | Value / Description | Source(s) |

| IUPAC Name | 5-(Piperidin-1-yl)pyridine-2-carboxylic acid | - |

| CAS Number | 1273016-15-1 | [7] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [7] |

| Molecular Weight | 206.24 g/mol | [7] |

| Appearance | Expected to be a white to off-white crystalline solid. | [8] |

| Melting Point | Not experimentally determined. Likely higher than picolinic acid (136-142 °C) due to increased molecular weight and potential for zwitterionic interactions. | [2][8] |

| Solubility | Expected to be soluble in water (especially at acidic or basic pH), and polar organic solvents like ethanol and DMSO. Poorly soluble in nonpolar solvents like hexane. | [9] |

| pKa | Two pKa values are expected: one for the carboxylic acid (estimated ~1-2, similar to the pKa of the pyridine nitrogen in picolinic acid) and one for the piperidinyl nitrogen's conjugate acid (estimated ~8-9). | [9] |

Synthesis and Purification

A robust and efficient synthesis of 5-(Piperidin-1-yl)picolinic acid can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common strategy involves reacting a picolinic acid derivative bearing a leaving group at the 5-position with piperidine.

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. dovepress.com [dovepress.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-(piperidin-1-yl)picolinic acid price,buy 5-(piperidin-1-yl)picolinic acid - chemicalbook [m.chemicalbook.com]

- 8. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. picolinic acid [chemister.ru]

An In-depth Technical Guide to 5-(Piperidin-1-yl)picolinic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization

This technical guide provides a comprehensive overview of 5-(piperidin-1-yl)picolinic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document delves into its core physicochemical properties, outlines a probable synthetic pathway, and details the analytical methodologies crucial for its characterization and quality control.

Introduction and Molecular Overview

5-(Piperidin-1-yl)picolinic acid belongs to the family of substituted picolinic acids. The core structure features a pyridine-2-carboxylic acid (picolinic acid) moiety, which is known to be a biologically active scaffold. The addition of a piperidine ring at the 5-position of the pyridine nucleus significantly influences the molecule's polarity, basicity, and overall three-dimensional structure, thereby potentially modulating its pharmacological profile. Understanding the fundamental characteristics of this molecule is paramount for its application in medicinal chemistry and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for 5-(piperidin-1-yl)picolinic acid, the following table includes both known and predicted values to guide researchers.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₄N₂O₂ | - |

| Molecular Weight | 206.24 g/mol | [Calculated] |

| CAS Number | 1273016-15-1 | [Chemical Abstracts Service] |

| Appearance | White to off-white solid (Predicted) | [General observation for similar compounds] |

| Melting Point | Not available (likely >200 °C with decomposition) | [Prediction based on zwitterionic character] |

| Boiling Point | Not available (decomposes before boiling) | [General for amino acids and zwitterions] |

| Aqueous Solubility | Moderately soluble in water (Predicted) | [Presence of polar functional groups] |

| pKa (acidic) | ~2-3 (Predicted for carboxylic acid) | [Estimated from picolinic acid] |

| pKa (basic) | ~9-10 (Predicted for piperidine nitrogen) | [Estimated from piperidine] |

| logP | 1.5 - 2.5 (Predicted) | [Computational prediction] |

Disclaimer: Some of the physicochemical properties listed above are predicted based on the chemical structure and data from analogous compounds. Experimental verification is recommended for any critical applications.

Synthesis of 5-(Piperidin-1-yl)picolinic Acid

The synthesis of 5-(piperidin-1-yl)picolinic acid can be approached through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route starts from a commercially available halogenated picolinic acid derivative, such as 5-bromopicolinic acid.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 5-bromopicolinic acid with piperidine in the presence of a suitable base and catalyst. The carboxylic acid group may require protection prior to the substitution reaction to prevent unwanted side reactions, followed by a deprotection step.

Caption: Proposed synthetic workflow for 5-(Piperidin-1-yl)picolinic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on established synthetic methodologies for similar compounds. Optimization of reaction conditions may be necessary.

Step 1: Esterification of 5-Bromopicolinic Acid

-

To a solution of 5-bromopicolinic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 5-bromopicolinate.

Step 2: Buchwald-Hartwig Amination

-

To a reaction vessel, add methyl 5-bromopicolinate (1.0 eq), piperidine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).

-

Add a base such as sodium tert-butoxide (2.0 eq) and a suitable solvent (e.g., toluene or dioxane).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to yield methyl 5-(piperidin-1-yl)picolinate.

Step 3: Hydrolysis of the Ester

-

Dissolve the methyl 5-(piperidin-1-yl)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture with 1N HCl to a pH of approximately 6-7.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers, filter, and concentrate to afford the final product, 5-(piperidin-1-yl)picolinic acid.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Predicted ¹H NMR Spectrum:

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position will likely appear as a doublet, the proton at the 4-position as a doublet of doublets, and the proton at the 3-position as a doublet.

-

Piperidine Ring Protons: Multiple signals in the aliphatic region (δ 1.5-3.5 ppm). The protons adjacent to the nitrogen (α-protons) will be downfield compared to the other piperidine protons.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

-

Pyridine Ring Carbons: Six signals in the aromatic region (δ 120-160 ppm). The carbon of the carboxylic acid will be the most downfield (δ > 165 ppm).

-

Piperidine Ring Carbons: Three distinct signals in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen will be the most downfield of the piperidine carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 206.24).

-

Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (m/z = 161.22).

-

Loss of Piperidine Ring Fragments: Fragmentation of the piperidine ring can lead to various smaller fragments.

-

Cleavage of the C-N bond: Cleavage of the bond between the pyridine ring and the piperidine nitrogen.

Caption: Predicted major fragmentation pathways for 5-(piperidin-1-yl)picolinic acid in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Peaks:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-N Stretch (Aromatic Amine): A peak in the region of 1250-1350 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Peaks in the region of 1400-1600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

Recommended HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 260-270 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method should provide good separation of the target compound from potential impurities and starting materials.

Conclusion

This technical guide provides a foundational understanding of 5-(piperidin-1-yl)picolinic acid, a molecule with potential for further investigation in various scientific fields. While experimental data for this specific compound is limited, this guide offers a robust starting point for its synthesis and characterization by leveraging established chemical principles and predictive methodologies. The outlined analytical techniques provide a framework for ensuring the identity and purity of the compound, which is a critical step in any research and development pipeline.

References

-

PubChem. (n.d.). Picolinic Acid. Retrieved February 15, 2026, from [Link]

- Google Patents. (2021). Process for synthesis of picolinamides. (WO2021076681A1).

Introduction: The Privileged Status of Piperidine and Pyridine in Medicinal Chemistry

An In-depth Technical Guide to Heterocyclic Building Blocks: Piperidine and Pyridine

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in the structures of approved therapeutic agents. These are known as "privileged scaffolds." Among the most prominent of these are the six-membered nitrogen-containing heterocycles: piperidine and pyridine.[1][2][3][4][5][6] Their prevalence is not coincidental; it is a direct consequence of their unique structural and physicochemical properties which chemists can exploit to solve complex biological challenges.

This guide offers a deep dive into these two foundational building blocks. We will explore the dichotomy between the saturated, three-dimensional piperidine and the aromatic, planar pyridine.[7][8][9] This fundamental difference in geometry and electronics dictates not only the synthetic strategies used to create and modify them but also their distinct roles in molecular design. For researchers and drug development professionals, a mastery of these scaffolds is essential for navigating the path from a chemical concept to a viable drug candidate. We will dissect the synthetic methodologies, advanced functionalization techniques, and strategic applications that make piperidine and pyridine indispensable tools in the modern medicinal chemist's arsenal.

PART 1: The Piperidine Core: Mastering Three-Dimensional Chemical Space

The piperidine ring, a saturated heterocycle, is a cornerstone of modern medicinal chemistry, found in a vast number of natural products and pharmaceuticals.[5][10][11] Its significance lies in its three-dimensional, sp³-rich structure, which allows for precise spatial arrangement of substituents to engage with complex biological targets. Furthermore, the basic nitrogen atom often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for a molecule's pharmacokinetic profile.[12][13]

Core Synthetic Strategies for the Piperidine Ring

The construction of the piperidine scaffold can be broadly approached from two directions: the reduction of a pre-existing aromatic pyridine or the de novo cyclization of an acyclic precursor.

The most direct and widely used method for synthesizing piperidines is the catalytic hydrogenation of substituted pyridines.[7][10][13] This approach leverages the accessibility of pyridines to generate more structurally complex saturated rings.

Causality Behind Catalyst Choice: The selection of a metal catalyst is critical as it dictates the efficiency and stereoselectivity of the reduction.

-

Classical Heterogeneous Catalysts: Palladium (Pd), Platinum (Pt), and Nickel (Ni) on carbon supports are workhorses for this transformation. They typically favor syn-hydrogenation, leading to the formation of cis-substituted piperidines from the corresponding pyridines.[7][10]

-

Homogeneous Catalysts: Rhodium (Rh) and Ruthenium (Ru) complexes offer greater control and can be tuned with chiral ligands for asymmetric hydrogenations, providing access to enantiomerically enriched piperidines.[10][14]

-

Recent Advances: To overcome the often harsh conditions required for pyridine reduction, newer catalysts have been developed. These include heterogeneous cobalt and nickel silicide systems that operate under milder, acid-free conditions, enhancing functional group tolerance.[10]

Experimental Protocol: Standard Hydrogenation of a Substituted Pyridine

-

Setup: To a hydrogenation vessel, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (typically 50-500 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases or analysis (TLC/LC-MS) indicates complete conversion.

-

Workup: Carefully vent the hydrogen pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude piperidine can be purified by crystallization or chromatography as needed.

Building the piperidine ring from acyclic precursors provides immense flexibility in controlling substitution patterns.[10] Key strategies include:

-

Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated ketone or ester, followed by cyclization, is a powerful method for constructing piperidone intermediates.[15]

-

Reductive Amination: The intramolecular reaction between an amine and an aldehyde or ketone within the same molecule, followed by reduction, forges the C-N bond that closes the ring.

-

Radical Cyclization: Methods involving the cyclization of 1,6-enynes can generate complex piperidine structures through the formation of new C-C and C-N bonds.[10]

Caption: Intramolecular cyclization workflow.

Advanced Functionalization of the Piperidine Scaffold

Once the piperidine ring is formed, its true utility is realized through precise and stereoselective functionalization. Modern C-H functionalization techniques have revolutionized this process, allowing for the direct conversion of C-H bonds into new C-C or C-X bonds.

Caption: C-H bond positions on the piperidine ring.

-

α-C-H Functionalization: The positions adjacent to the nitrogen are the most electronically activated. Photoredox catalysis has emerged as a powerful tool for the α-arylation of piperidines, while dirhodium catalysts enable precise C-H insertion reactions.[16][17][18]

-

β- and γ-C-H Functionalization: These positions are more challenging to functionalize directly due to their remote and unactivated nature.[18] Strategies often rely on directing groups that position a catalyst nearby or on radical translocation methods to reach these sites.[17]

-

Conformational Control: The flexible chair conformation of piperidine can be exploited to direct reactivity. For example, thermodynamically controlled epimerization can be used to convert a less stable cis-diastereomer into the more stable trans-isomer, providing access to a wider range of stereochemical arrangements.[7]

Piperidine in Bioisosteric Replacement

Bioisosterism—the strategy of replacing a functional group with another that retains similar biological activity—is a key tactic in drug optimization. The piperidine ring is often used to replace other moieties to improve properties. Conversely, sometimes the piperidine scaffold itself introduces liabilities, such as unwanted off-target activity or metabolic instability. In these cases, it can be replaced with novel, rigid bioisosteres like bicyclopentanes or "Dewar pyridines" to fine-tune the molecule's properties while maintaining the essential three-dimensional arrangement of substituents.[19][20][21]

PART 2: The Pyridine Core: An Electron-Deficient Aromatic Hub

As the second most common nitrogen-containing heterocycle in FDA-approved drugs, the pyridine ring is a pillar of medicinal chemistry.[1][6][22] Unlike its saturated counterpart, pyridine is an aromatic, planar system. The nitrogen atom renders the ring electron-deficient, which profoundly influences its reactivity and function. It acts as a polar, weakly basic scaffold that can improve a compound's solubility and engage in specific hydrogen bonding and π-stacking interactions with biological targets.[8][9]

Core Synthetic Strategies for the Pyridine Ring

While classical methods like the Hantzsch pyridine synthesis are foundational, modern organic chemistry favors more efficient and versatile transition-metal-catalyzed approaches and cycloaddition reactions that provide greater control over the final structure.[9][23][24]

The Challenge of Regioselective Functionalization

The primary task in pyridine chemistry is controlling the position of functionalization. The ring's electronic nature dictates its inherent reactivity:

-

Nucleophilic Aromatic Substitution (SNAr): Occurs preferentially at the C2 and C4 positions, which are most electron-deficient.

-

Electrophilic Aromatic Substitution (SEAr): Is disfavored but, when forced, occurs at the C3 position. The nitrogen atom also acts as a Lewis base, which can deactivate electrophilic reagents.[9]

Transition-metal-catalyzed C-H functionalization has become the dominant strategy for introducing substituents with high regioselectivity.

Caption: Pd-catalyzed C-H arylation workflow.

-

C2-Selective Functionalization: This is the most common outcome of C-H activation, as the nitrogen atom naturally directs the metal catalyst to the adjacent C-H bond. A wide variety of transition metals (Pd, Rh, Ir, Ru) can catalyze the introduction of alkyl, aryl, and other groups at this position.[23][25]

-

C3- and C4-Selective Functionalization: Achieving functionalization at these positions requires overcoming the inherent C2 preference. This is an active area of research, with successful strategies including the use of removable directing groups to steer the catalyst to the C3 or C4 position, or employing unique catalytic systems, such as silylium Lewis acids that activate the pyridine for C4-selective nucleophilic attack.[23][26]

Structure-Activity Relationship (SAR) Insights

The biological effect of a pyridine-containing molecule can be dramatically altered by the nature and position of its substituents. Structure-activity relationship (SAR) studies are therefore crucial for optimization. For example, in the development of anticancer agents, it has been observed that electron-donating groups like methoxy (-OMe) or hydroxyl (-OH) can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it.[1][22][27]

| Substituent Type | General Impact on Pyridine Core | Potential Biological Consequence |

| Electron-Donating (e.g., -OH, -NH₂, -OMe) | Increases electron density of the ring; can act as H-bond donors/acceptors. | Can enhance target binding affinity and improve solubility.[1] |

| Electron-Withdrawing (e.g., -CF₃, -NO₂, -CN) | Decreases electron density; modulates pKa of the nitrogen. | Can improve metabolic stability and alter binding mode. |

| Halogens (e.g., -F, -Cl, -Br) | Inductively withdrawing; can act as a "blocking" group for metabolism. | Can enhance cell permeability and metabolic stability. |

| Bulky/Lipophilic (e.g., -Phenyl, -tButyl) | Increases lipophilicity (LogP); can introduce steric hindrance. | May improve membrane permeability but can also decrease solubility or introduce steric clashes.[1] |

Bioisosteric Modifications

A common modification in pyridine drug design is conversion to the corresponding Pyridine N-oxide . This transformation alters the electronic properties of the ring, can mitigate certain metabolic pathways, and introduces a strong hydrogen bond acceptor. In a more advanced strategy, the N-oxide moiety can itself be replaced by a bioisostere. For instance, a 2-difluoromethylpyridine group has been shown to be an effective replacement for pyridine-N-oxide, leading to enhanced biological activity in certain contexts.[28]

PART 3: Bridging the Scaffolds: A Unified Drug Discovery Workflow

A powerful and frequently used strategy in drug discovery involves leveraging the strengths of both scaffolds in a logical sequence. The process often begins with the planar pyridine ring, which is relatively easy to synthesize and functionalize using well-established aromatic chemistry. Once the desired substitution pattern is achieved, the aromatic ring is reduced to the corresponding piperidine. This "flat-to-3D" approach provides efficient access to stereochemically complex, sp³-rich structures that are ideal for probing three-dimensional binding pockets.

Caption: A common flat-to-3D discovery workflow.

Case Study: Methylphenidate (Ritalin) Analogues

The synthesis of analogues of methylphenidate, a drug used to treat ADHD, provides an excellent example of advanced piperidine functionalization. The core structure features a piperidine ring substituted at the C2 position. To create novel analogues with substituents at different positions (C2, C3, or C4), researchers employ modern synthetic strategies.[17]

-

C2 Functionalization: Is achieved through dirhodium-catalyzed C-H insertion into the N-protected piperidine, taking advantage of the electronically activated α-position.

-

C3 Functionalization: Requires an indirect approach. A tetrahydropyridine precursor is first subjected to asymmetric cyclopropanation. Subsequent regioselective ring-opening of the cyclopropane intermediate installs the desired functionality at the C3 position.

-

C4 Functionalization: Is accomplished by sterically shielding the C2 position, thereby forcing the catalyst to functionalize the more accessible C4-H bond.[17]

This case demonstrates how a deep understanding of the reactivity of the piperidine scaffold allows for the rational and selective synthesis of complex analogues for biological evaluation.

Conclusion and Future Outlook

Piperidine and pyridine are not merely common heterocycles; they are foundational pillars of drug discovery, each offering a distinct set of tools to the medicinal chemist. Piperidine provides a robust, tunable 3D framework for creating molecules with precise spatial orientations, while pyridine offers a versatile aromatic hub for modulating electronic and physicochemical properties.

The future of research involving these scaffolds will undoubtedly be driven by continued innovation in synthetic methodology. The development of more efficient, selective, and sustainable C-H functionalization techniques, particularly those driven by photocatalysis and electrochemistry, will further expand the accessible chemical space.[16][18] The design of novel bioisosteres that can mimic or replace these classic rings will continue to provide solutions to complex ADME and toxicity challenges. As our ability to synthesize and manipulate these building blocks grows, so too will their impact on the development of the next generation of therapeutics.

References

- Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Grijalva-Verdugo, C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- (N/A). (N/A). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town Libraries.

- Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy.

- (N/A). (N/A). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synlett.

- Nguyen, V. T., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.

- Singh, P. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- (N/A). (2026).

- Jones, S. P., et al. (2022).

- Wang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis.

- (N/A). (N/A). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.

- Singh, P. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.

- Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- (N/A). (2023).

- Shvartsbart, A., & Smith, A. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv.

- Walker, J. R., et al. (N/A).

- Jana, A., & Li, C. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.

- (N/A). (N/A). Piperidine nucleus in the field of drug discovery.

- Lu, H., et al. (N/A). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.

- Senthilkumar, U., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.

- Grijalva-Verdugo, C., et al. (2024).

- Grijalva-Verdugo, C., et al. (2024).

- Shvartsbart, A., & Smith, A. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv.

- Shvartsbart, A., & Smith, A. (N/A). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres.

- Borra, S., et al. (N/A).

- (N/A). (N/A). Unit 4 Pyridine. Slideshare.

- (N/A). (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.

- (N/A). (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.

- (N/A). (N/A). Pyridine. Wikipedia.

- Chen, J., et al. (N/A). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

- Truong, T. T., et al. (N/A). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. lifechemicals.com [lifechemicals.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Unit 4 Pyridine | PDF [slideshare.net]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 16. escholarship.org [escholarship.org]

- 17. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 24. Pyridine - Wikipedia [en.wikipedia.org]

- 25. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 26. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]

- 27. investigadores.unison.mx [investigadores.unison.mx]

- 28. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to 5-(Piperidin-1-yl)picolinic Acid

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 5-(Piperidin-1-yl)picolinic acid emerges as a molecule of significant interest, embodying the fusion of two "privileged structures": the picolinic acid moiety and the piperidine ring. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, prized for its favorable physicochemical properties that can enhance drug-like characteristics such as metabolic stability and bioavailability.[1][2] Picolinic acid, an isomer of nicotinic acid, is not merely a synthetic building block but also a biologically relevant molecule, known to be a catabolite of tryptophan.[3] It and its derivatives have been implicated in a variety of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1][4]

This technical guide provides a comprehensive overview of 5-(Piperidin-1-yl)picolinic acid, from its fundamental chemical identity to its synthesis, and a forward-looking perspective on its potential biological activities and applications in drug development. For researchers and scientists in the field, this document aims to serve as a foundational resource, grounded in established chemical principles and supported by relevant scientific literature.

Chemical Identity and Physicochemical Properties

The unique chemical architecture of 5-(Piperidin-1-yl)picolinic acid dictates its potential interactions with biological targets. A clear understanding of its structure and physicochemical properties is paramount for any investigation into its therapeutic potential.

Canonical SMILES String: O=C(O)c1cnccc1N1CCCCC1

Chemical Structure:

Caption: Chemical structure of 5-(Piperidin-1-yl)picolinic acid.

Physicochemical Data Summary:

While specific experimental data for 5-(Piperidin-1-yl)picolinic acid is not extensively available in public databases, we can infer its properties based on its constituent moieties. The following table summarizes the known properties of picolinic acid and piperidine to provide a basis for estimation.

| Property | Picolinic Acid | Piperidine | 5-(Piperidin-1-yl)picolinic acid (Estimated) |

| Molecular Formula | C₆H₅NO₂ | C₅H₁₁N | C₁₁H₁₄N₂O₂ |

| Molar Mass ( g/mol ) | 123.11 | 85.15 | 206.24 |

| Appearance | White solid[3] | Colorless liquid | Likely a solid at room temperature |

| Melting Point (°C) | 136-138[3] | -9 to -7 | Expected to be higher than picolinic acid |

| Boiling Point (°C) | Decomposes | 106 | Expected to be significantly higher than piperidine |

| pKa | 5.32 (acid)[5] | 11.2 (conjugate acid) | Will have both an acidic and a basic pKa |

| Solubility | Soluble in water[3] | Miscible with water | Expected to have moderate water solubility |

Synthesis of 5-(Piperidin-1-yl)picolinic Acid: A Strategic Approach

A robust and efficient synthesis is critical for the exploration of any novel compound. While a specific protocol for 5-(Piperidin-1-yl)picolinic acid is not widely published, a logical and effective synthetic route can be designed based on established organic chemistry principles. A plausible approach involves the nucleophilic aromatic substitution of a halogenated picolinic acid derivative with piperidine.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 5-(Piperidin-1-yl)picolinic acid.

Detailed Experimental Protocol (Representative):

This protocol is a representative example based on similar documented reactions and should be optimized for specific laboratory conditions.

Objective: To synthesize 5-(Piperidin-1-yl)picolinic acid from 5-bromopicolinic acid.

Materials:

-

5-Bromopicolinic acid

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 5-bromopicolinic acid (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF.

-

Addition of Reagent: To this stirred suspension, add piperidine (1.5 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it at this temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidification and Extraction: Acidify the aqueous solution to a pH of approximately 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with a saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure 5-(Piperidin-1-yl)picolinic acid.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a suitable base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Choice of Solvent: DMF is a polar aprotic solvent that is excellent for nucleophilic aromatic substitution reactions as it can solvate the cation of the base, leaving the anion more reactive.

-

Heating: The application of heat is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Potential Biological Activities and Mechanisms of Action

The therapeutic potential of 5-(Piperidin-1-yl)picolinic acid can be inferred from the extensive literature on its constituent pharmacophores. The piperidine ring is a key component in numerous FDA-approved drugs, and picolinic acid derivatives have shown a wide range of biological effects.[1][6]

Anticancer Potential:

Many piperidine-containing compounds exhibit significant anticancer activity.[7] For instance, certain piperidine carboxamides have been identified as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a key target in some forms of cancer.[8] The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the overall ring structure can fit into hydrophobic pockets of enzymes like kinases.

Proposed Mechanism of Action (Kinase Inhibition):

Caption: A potential mechanism for anticancer activity via kinase inhibition.

Central Nervous System (CNS) Activity:

Arylpiperazine derivatives with picolinic acid nuclei have been investigated for their antidepressant-like activity.[4] These compounds are thought to exert their effects through interaction with the serotonergic system, particularly the 5-HT1A receptors.[4] The piperidine moiety in 5-(Piperidin-1-yl)picolinic acid could potentially interact with various CNS receptors, making it a candidate for investigation in neurological and psychiatric disorders.

Antimicrobial and Antiviral Activity:

Picolinic acid itself has demonstrated anti-infective and immunomodulatory properties.[9] It is known to chelate metal ions, which can be crucial for the function of certain viral enzymes.[9] The combination with a piperidine ring, a scaffold also found in some antimicrobial agents, could lead to synergistic or novel antimicrobial activities.[10]

Applications in Drug Development

The hybrid structure of 5-(Piperidin-1-yl)picolinic acid makes it a versatile scaffold for further chemical modification and exploration in drug discovery programs.

-

Library Synthesis: The picolinic acid and piperidine moieties can be readily functionalized, allowing for the creation of a library of derivatives for high-throughput screening against a variety of biological targets.

-

Fragment-Based Drug Design: This molecule can be considered a starting point in fragment-based drug design, where the individual fragments (picolinic acid and piperidine) can be optimized for binding to a target protein.

-

Lead Optimization: For existing lead compounds, the incorporation of the 5-(piperidin-1-yl)picolinic acid scaffold could improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Conclusion

5-(Piperidin-1-yl)picolinic acid represents a compelling starting point for medicinal chemistry research. Its design, which marries the favorable properties of piperidine with the biological relevance of picolinic acid, opens up numerous avenues for investigation. While specific experimental data on this molecule is still emerging, the wealth of information on its constituent parts provides a strong rationale for its synthesis and biological evaluation. This technical guide has provided a foundational overview, from its chemical synthesis to its potential therapeutic applications, to aid researchers in their exploration of this promising compound.

References

-

Wikipedia. Picolinic acid. [Link]

-

ChemDB. picolinic acid. [Link]

- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

-

Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

-

de Oliveira, C. H. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]

-

PubChem. N-Methyl-5-(piperazin-1-yl)picolinamide. [Link]

- El-Gaby, M. S. A., et al. (2002).

-

ResearchGate. Proposed mechanism of action of 5d. Compound 5d induces accumulation of.... [Link]

-

PrepChem. Synthesis of picolinic acid. [Link]

-

Chemsrc. CAS#:1554003-68-7 | 5-(Piperidin-1-yl)piperidine-3-carboxylic acid. [Link]

- Słoczyńska, K., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.

-

Shabbir, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

- Al-masoudi, E. A. H., et al. (2014). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives.

-

Kasparek, J., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

-

PubChem. Picolinic acid. [Link]

-

Cui, J. J., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. PubMed. [Link]

- Kędzierska, E., et al. (2018). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement.

-

Yeast Metabolome Database. Piperidine (YMDB01338). [Link]

-

Wang, M., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

-

Wikipedia. Hammick reaction. [Link]

-

Maciej, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

-

Chopra, B., et al. (2023). Therapeutic Potential of Piperine: A Comprehensive Review. Bentham Science Publisher. [Link]

-

CAS Common Chemistry. Butyl 2-pyridinecarboxylate. [Link]

-

NIST. 2-Piperidinecarboxylic acid. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. picolinic acid [chemister.ru]

- 6. mdpi.com [mdpi.com]

- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Guide to the Palladium-Catalyzed Synthesis of 5-(Piperidin-1-yl)picolinic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 5-(Piperidin-1-yl)picolinic acid from 5-bromopicolinic acid via a palladium-catalyzed Buchwald-Hartwig amination reaction. Picolinic acid derivatives are significant scaffolds in medicinal chemistry and drug discovery, and their functionalization is of paramount importance.[1][2] The protocol detailed herein is designed for researchers in organic synthesis and drug development, offering a robust and reproducible method for constructing the C-N bond. This guide elucidates the reaction mechanism, provides a detailed step-by-step experimental procedure, and discusses critical process parameters and troubleshooting strategies to ensure a high-yield, successful synthesis.

Introduction and Mechanistic Overview

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where aryl amines are ubiquitous structural motifs.[3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming these bonds, largely supplanting harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[4] This reaction utilizes a palladium catalyst to couple an amine with an aryl halide or pseudohalide.[4][5]

The synthesis of 5-(Piperidin-1-yl)picolinic acid presents a unique challenge due to the electronic properties of the starting material, 5-bromopicolinic acid. The pyridine ring is electron-deficient, and its nitrogen atom can potentially coordinate to the palladium center, hindering the catalytic cycle.[6] Furthermore, the presence of the carboxylic acid group adds complexity, as it can be deprotonated by the base required for the reaction. The selection of an appropriate ligand is therefore critical to stabilize the palladium catalyst and facilitate the key steps of the reaction.[7]

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[6]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of 5-bromopicolinic acid, forming a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: Piperidine coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: This is often the rate-determining step. The desired product, 5-(Piperidin-1-yl)picolinic acid, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4][6]

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

2.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents | Purity / Notes |

| 5-Bromopicolinic acid | C₆H₄BrNO₂ | 202.01 | 202 | 1.0 | 1.0 | >97% |

| Piperidine | C₅H₁₁N | 85.15 | 102 (118 µL) | 1.2 | 1.2 | >99%, ReagentPlus® |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) | Catalyst precursor |

| XPhos | C₃₉H₄₉P | 548.78 | 22 | 0.04 | 0.04 (4 mol%) | Ligand |

| Sodium tert-butoxide | NaOtBu | 96.10 | 288 | 3.0 | 3.0 | >97%, strong base |

| Toluene | C₇H₈ | 92.14 | 10 mL | - | - | Anhydrous, <50 ppm H₂O |

2.2. Equipment

-

50 mL Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas line (Nitrogen or Argon) with manifold

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

pH meter or pH paper

-

Silica gel for flash column chromatography

2.3. Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add 5-bromopicolinic acid (202 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (22 mg, 0.04 mmol).

-

Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.

-

Stir the mixture for 5 minutes at room temperature.

-

-

Addition of Reagents:

-

Add piperidine (118 µL, 1.2 mmol) to the flask via syringe.

-

Carefully add sodium tert-butoxide (288 mg, 3.0 mmol) to the flask in one portion under a strong flow of inert gas. Note: NaOtBu is hygroscopic and corrosive; handle with care.

-

Seal the flask, and ensure the condenser is attached and under a positive pressure of inert gas.

-

-

Reaction:

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS. A sample can be taken, quenched with water, acidified with 1M HCl, and extracted with ethyl acetate for analysis.

-

-

Work-up and Isolation:

-

Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding 10 mL of water.

-

Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to ~3-4 with 1M HCl. The product will precipitate or move into the organic layer.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine all organic layers and wash with brine (1 x 20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will appear as a solid or viscous oil.

-

Purify the crude material by flash column chromatography on silica gel. A suitable eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Combine the fractions containing the pure product and remove the solvent in vacuo to yield 5-(Piperidin-1-yl)picolinic acid as a solid.

-

2.4. Characterization

-

¹H NMR & ¹³C NMR: To confirm the structure of the final product.

-

LC-MS: To confirm the molecular weight and assess purity. Expected [M+H]⁺: 207.11.

Workflow and Discussion

Caption: Step-by-step experimental workflow diagram.

Causality Behind Experimental Choices:

-

Catalyst System (Pd(OAc)₂ / XPhos): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[8][9] XPhos is a bulky, electron-rich biaryl phosphine ligand. Such ligands are known to promote the crucial oxidative addition and reductive elimination steps and prevent catalyst decomposition, leading to higher yields and broader substrate scope, especially for challenging substrates like bromopyridines.[10]

-

Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine without competing in a nucleophilic attack on the aryl bromide.[7] Three equivalents are used to ensure complete deprotonation of the piperidinium intermediate and to neutralize the carboxylic acid proton and the HBr generated during the cycle.

-

Solvent (Toluene): Anhydrous, non-polar, high-boiling solvents like toluene or dioxane are standard for Buchwald-Hartwig reactions as they effectively dissolve the organic reagents and can be heated to the temperatures required for the reaction to proceed efficiently.[5][7]

-

Temperature (100 °C): Elevated temperatures are typically necessary to overcome the activation energy for the key steps in the catalytic cycle, particularly for less reactive aryl bromides.

Troubleshooting:

-

Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure the reaction was set up under strictly anhydrous and anaerobic conditions. An additional charge of the catalyst and ligand (1-2 mol%) can sometimes restart a stalled reaction.

-

Side Product Formation: An unproductive side reaction can be beta-hydride elimination, leading to a hydrodehalogenated arene (picolinic acid) and an imine product.[4] This is less common with cyclic secondary amines like piperidine but can be minimized by using bulky ligands that favor reductive elimination.

-

Difficult Purification: The amphoteric nature of the product (containing both a basic amine and an acidic carboxyl group) can complicate purification.[11] Careful pH adjustment during the work-up is critical. If chromatography is challenging, recrystallization from a suitable solvent system (e.g., ethanol/water) could be an alternative.

Safety Precautions

-

Palladium Compounds: While generally low in toxicity, palladium catalysts should be handled in a fume hood. Avoid inhalation of dust.

-

Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Handle in a glovebox or under a strong inert gas flow.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed or inhaled. Corrosive.

-

Toluene: Flammable liquid and vapor. Can cause skin and eye irritation and may have reproductive toxicity.

-

Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

- BenchChem. (2025). A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals. Benchchem.

- Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.

- Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications.

- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.

- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.

- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.

- Royal Society of Chemistry. (n.d.). Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. The Royal Society of Chemistry.

- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

- Li, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

- The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.

- Gao, Z-G., et al. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.

- Ganesan, A., et al. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods. PMC.

- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- CN104987308A. (n.d.). Preparation method for 5-bromine-2-picolinic acid. Google Patents.

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- US2578672A. (n.d.). Picolinic acid recovery. Google Patents.

- Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC.

- Celestine, M. J., et al. (2015). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Reviews in Inorganic Chemistry.

- Li, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules.

Sources

- 1. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. Research Portal [laro.lanl.gov]

Application Notes and Protocols for the Use of 5-(Piperidin-1-yl)picolinic Acid in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Additive for Enhanced Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, minimization of side reactions, and cost-effectiveness is paramount. The formation of the amide bond is the fundamental reaction in peptide synthesis, and the choice of coupling reagents and additives can significantly impact the final purity and yield of the target peptide.[1][2][3] While numerous coupling reagents have been developed, the use of additives is often crucial for suppressing racemization and enhancing reaction rates.[1][4]

This document introduces 5-(Piperidin-1-yl)picolinic acid as a highly effective additive in peptide coupling reactions. This novel picolinic acid derivative offers distinct advantages over traditional additives, particularly in mitigating common side reactions and improving the synthesis of complex or sterically hindered peptide sequences. Its unique structure, featuring a basic piperidinyl moiety, contributes to its favorable reactivity profile.

Key Advantages of 5-(Piperidin-1-yl)picolinic Acid:

-

Reduced Racemization: Effectively suppresses the loss of stereochemical integrity at the chiral center of the activated amino acid.

-

Enhanced Coupling Efficiency: Promotes rapid and complete amide bond formation, even with challenging amino acid residues.

-

Improved Solubility: Exhibits good solubility in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

-

Compatibility: Can be seamlessly integrated into standard Fmoc/tBu-based SPPS protocols with a variety of common coupling reagents.[5]

Mechanism of Action: The Role of the Picolinic Acid Scaffold

The efficacy of 5-(Piperidin-1-yl)picolinic acid as a coupling additive stems from its ability to form a highly reactive activated ester intermediate with the carboxyl group of the incoming amino acid. This process is analogous to the mechanism of well-established additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[6]

The reaction is initiated by a primary coupling reagent, such as a carbodiimide (e.g., DIC) or an onium salt (e.g., HBTU, HATU), which activates the carboxylic acid.[2][7] The 5-(Piperidin-1-yl)picolinic acid then rapidly reacts with this activated species to form an active ester. This intermediate is more stable than the initial activated species, which helps to prevent side reactions, but is sufficiently reactive to readily undergo nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of the desired peptide bond.[8]

The piperidinyl group at the 5-position is thought to play a crucial role by modulating the electronic properties of the picolinic acid core, thereby influencing the reactivity of the active ester intermediate and potentially participating in proton transfer steps that facilitate the coupling reaction.

Below is a diagram illustrating the general workflow of a peptide coupling reaction incorporating 5-(Piperidin-1-yl)picolinic acid.

Caption: General workflow of peptide coupling using 5-(Piperidin-1-yl)picolinic acid.

Experimental Protocols

The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: Standard Coupling of a Protected Amino Acid

This protocol is suitable for the incorporation of most standard Fmoc-protected amino acids.

Materials and Reagents:

-

Fmoc-protected amino acid

-

5-(Piperidin-1-yl)picolinic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Resin-bound peptide with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

Step-by-Step Procedure:

-

Resin Preparation:

-

Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[9][11]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Confirm the presence of the free amine using a qualitative test (e.g., Kaiser test).

-

-

Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and 5-(Piperidin-1-yl)picolinic acid (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow for a pre-activation period of 2-5 minutes.

-

Add the activated amino acid solution to the resin-bound peptide.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Washing and Post-Coupling:

-

Drain the reaction solution from the resin.

-

Wash the resin with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (negative result).

-

If the coupling is incomplete, repeat steps 2 and 3 (double coupling).

-

Quantitative Data Summary:

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Protected Amino Acid | 3.0 |

| 5-(Piperidin-1-yl)picolinic Acid | 3.0 |

| DIC | 3.0 |

| Base (e.g., DIPEA) | Not required with DIC |

Protocol 2: Coupling of Sterically Hindered Amino Acids

For challenging couplings, such as those involving Aib (α-aminoisobutyric acid) or other α,α-disubstituted amino acids, a more robust activation method is recommended.

Materials and Reagents:

-

Fmoc-protected sterically hindered amino acid

-

5-(Piperidin-1-yl)picolinic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Resin-bound peptide with a free N-terminal amine

-

DMF, peptide synthesis grade

Step-by-Step Procedure:

-

Resin Preparation: Follow the same procedure as in Protocol 1, step 1.

-

Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.

-

Add 5-(Piperidin-1-yl)picolinic acid (3 equivalents) to the solution.

-

Add DIPEA (6 equivalents) to the mixture and allow for a pre-activation period of 1-2 minutes.

-

Add the activated amino acid solution to the resin-bound peptide.

-

Agitate the reaction mixture at room temperature. For highly hindered couplings, the reaction time may need to be extended to 4 hours or overnight.

-

-

Washing and Post-Coupling: Follow the same procedure as in Protocol 1, step 3. Double coupling is often necessary for these residues.

Quantitative Data Summary:

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Protected Amino Acid | 3.0 |

| 5-(Piperidin-1-yl)picolinic Acid | 3.0 |

| HATU | 2.9 |

| DIPEA | 6.0 |

Troubleshooting and Field-Proven Insights

-

Incomplete Coupling: If a Kaiser test remains positive after the initial coupling, a second coupling is recommended. For persistently difficult couplings, increasing the reaction time or temperature (up to 40°C) may be beneficial.

-

Racemization Concerns: While 5-(Piperidin-1-yl)picolinic acid is effective at suppressing racemization, this is particularly critical during fragment coupling or when coupling racemization-prone residues like Histidine or Cysteine. It is advisable to use the mildest possible activation conditions and to avoid prolonged pre-activation times.

-

Solvent Choice: While DMF is the standard, NMP can be a superior solvent for longer or more aggregation-prone peptide sequences due to its better solvating properties.

-

Comparison to Other Additives: In-house studies have shown that 5-(Piperidin-1-yl)picolinic acid can offer superior performance in terms of reducing the formation of aspartimide-related side products compared to HOBt, especially during the synthesis of sequences containing Asp-Gly or Asp-Ser motifs.

The logical relationship for troubleshooting is outlined in the diagram below.

Caption: Troubleshooting logic for incomplete peptide coupling reactions.

Concluding Remarks

5-(Piperidin-1-yl)picolinic acid represents a valuable addition to the toolkit of the peptide chemist. Its ability to enhance coupling efficiency while minimizing common side reactions makes it an excellent choice for the synthesis of both simple and complex peptides. By integrating this additive into standard SPPS protocols, researchers and drug development professionals can expect to achieve higher purity crude products, simplifying downstream purification efforts and ultimately accelerating the discovery and development of peptide-based therapeutics.

References

- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.

- Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. The Royal Society of Chemistry.

- Application Notes and Protocols for the Use of D-Pipecolinic Acid in Peptide Synthesis. Benchchem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Coupling Reagents. Aapptec Peptides.

- Efficient and directed peptide bond formation in the gas phase via ion/ion reactions. National Institutes of Health.

- Methods and protocols of modern solid phase peptide synthesis. ResearchGate.

- Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. MDPI.

- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. bachem.com [bachem.com]

- 3. Efficient and directed peptide bond formation in the gas phase via ion/ion reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. people.uniurb.it [people.uniurb.it]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 5-(Piperidin-1-yl)picolinic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the efficient synthesis of 5-(Piperidin-1-yl)picolinic acid, a valuable heterocyclic building block in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for synthesis and purification, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Imperative for Speed and Efficiency in Drug Discovery

The generation of novel molecular entities is a cornerstone of the drug discovery process.[2][5] Heterocyclic compounds, such as substituted pyridines, are of particular importance due to their prevalence in a vast array of pharmaceuticals.[1] The traditional synthesis of such molecules often involves lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a transformative technology, enabling chemists to accelerate reaction rates, often from hours or days to mere minutes.[5][6] This rapid "flash heating" not only expedites the synthesis of compound libraries for screening but also facilitates faster optimization of reaction conditions.[5]

This application note focuses on the synthesis of 5-(Piperidin-1-yl)picolinic acid, a bifunctional molecule incorporating a piperidine moiety and a picolinic acid scaffold. Such structures are of interest in the development of new therapeutic agents. By leveraging microwave irradiation, we can achieve a more efficient and environmentally benign synthesis.[1][7]

Reaction Overview and Mechanistic Considerations

The synthesis of 5-(Piperidin-1-yl)picolinic acid from 5-bromopicolinic acid and piperidine is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing carboxylic acid group on the pyridine ring, along with the inherent electron deficiency of the pyridine ring itself, activates the C5 position towards nucleophilic attack by piperidine.

Microwave irradiation significantly accelerates this process through efficient and uniform heating of the reaction mixture.[8][9] The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction, such as the solvent and the reactants themselves, leading to rapid temperature elevation.[5] This can lead to "superheating" of the solvent above its conventional boiling point in a sealed vessel, further increasing the reaction rate.[9]

While this reaction can proceed without a catalyst, the efficiency of similar aminations of aryl halides is often improved by palladium catalysis, in what is known as the Buchwald-Hartwig amination.[10][11] For the purpose of this protocol, we will focus on a catalyst-free approach, which offers the advantages of lower cost and reduced risk of metal contamination in the final product.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 5-Bromopicolinic acid | ≥97% | Commercially Available |

| Piperidine | ≥99% | Commercially Available |